molecular formula C18H22FN5O B2414898 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea CAS No. 2034471-44-6

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2414898
CAS No.: 2034471-44-6
M. Wt: 343.406
InChI Key: VEKQJULBIDMSRZ-UHFFFAOYSA-N
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Description

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, a piperidine ring, and a tolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 5-Fluoropyrimidine: This can be synthesized through the fluorination of pyrimidine using reagents such as Selectfluor.

    Formation of Piperidine Intermediate: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The 5-fluoropyrimidine and piperidine intermediates are coupled using a suitable linker, often involving reductive amination or other coupling reactions.

    Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to dehalogenated or hydrogenated products.

Scientific Research Applications

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine and tolyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(p-tolyl)urea: Similar structure with a para-tolyl group instead of a meta-tolyl group.

    1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-chlorophenyl)urea: Contains a chlorophenyl group instead of a tolyl group.

Uniqueness

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoropyrimidine moiety enhances its potential interactions with biological targets, while the piperidine and tolyl groups provide structural stability and versatility in chemical reactions.

Properties

IUPAC Name

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-13-3-2-4-16(9-13)23-18(25)22-10-14-5-7-24(8-6-14)17-20-11-15(19)12-21-17/h2-4,9,11-12,14H,5-8,10H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKQJULBIDMSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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